

Investigating the Structure-Activity Relationship of (+)-Men-Leu-OH: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (+)-Men-Leu-OH

Cat. No.: B8055615

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Men-Leu-OH, chemically known as N-(+)-Menthylcarbonyl-L-leucine, is a chiral amino acid derivative that has garnered significant attention in the field of synthetic organic chemistry. Its primary application lies in its role as a highly effective mono-protected amino acid (MPAA) ligand in palladium-catalyzed C-H activation and functionalization reactions. These reactions are pivotal in modern synthetic chemistry for their ability to forge complex molecular architectures from simple precursors, with wide-ranging applications in drug discovery and materials science. While the utility of **(+)-Men-Leu-OH** as a ligand is well-documented, this guide aims to investigate its structure-activity relationship (SAR) from a biological perspective.

Molecular Structure:

- IUPAC Name: (2S)-2-[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyl]oxycarbonylamino)-4-methylpentanoic acid
- Molecular Formula: C₁₇H₃₁NO₄
- Molecular Weight: 313.43 g/mol
- CAS Number: 1047650-51-0

Current State of Research: A Focus on Chemical Synthesis

Extensive literature searches indicate that the research focus on **(+)-Men-Leu-OH** has been overwhelmingly centered on its application in organic synthesis. Developed and popularized by the research group of Professor Jin-Quan Yu, this ligand has proven instrumental in achieving high yields and enantioselectivity in various palladium-catalyzed C-H functionalization reactions.

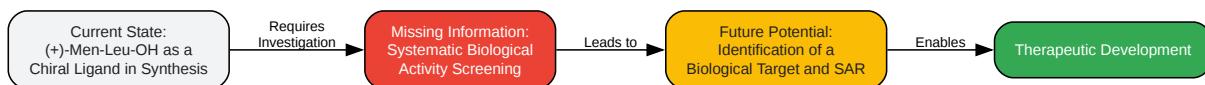
The structure of **(+)-Men-Leu-OH** is key to its efficacy as a ligand. The bulky and chiral menthyl group provides a stereochemically defined environment around the metal center, influencing the stereochemical outcome of the C-H activation step. The leucine backbone provides a robust scaffold for the coordinating carboxylate and amide functionalities.

Biological Activity and Structure-Activity Relationship: An Unexplored Frontier

Despite the significant interest in **(+)-Men-Leu-OH** within the synthetic chemistry community, a thorough investigation of its biological activities and a corresponding structure-activity relationship (SAR) study in a pharmacological context is notably absent from publicly available scientific literature. Searches for quantitative biological data, such as IC₅₀ or EC₅₀ values, binding affinities to biological targets, or in vivo efficacy studies, have not yielded any specific results for this compound.

General statements in some commercial product descriptions suggest that amino acid derivatives can have ergogenic effects, such as influencing anabolic hormone secretion. However, these are broad claims for a general class of compounds and are not substantiated by specific experimental data for **(+)-Men-Leu-OH**.

Therefore, at present, it is not possible to provide a detailed technical guide on the structure-activity relationship of **(+)-Men-Leu-OH** with respect to any biological endpoint. There is no available data to populate tables of quantitative biological activity, nor are there established experimental protocols for its biological evaluation or known signaling pathways that it may modulate.


Future Directions and Opportunities

The absence of biological data for **(+)-Men-Leu-OH** presents a clear research opportunity. Given its well-defined structure and the ease of synthesizing analogs, it represents a potential starting point for a drug discovery program. Future research endeavors could focus on:

- Broad Biological Screening: Subjecting **(+)-Men-Leu-OH** to a wide range of in vitro biological screens to identify potential molecular targets and therapeutic areas.
- Cytotoxicity Profiling: Assessing the cytotoxic effects of the compound against various cell lines to understand its safety profile.
- Analogue Synthesis and SAR Studies: Once a biological activity is identified, a focused library of analogs could be synthesized to explore the structure-activity relationship. Key modifications could include:
 - Varying the amino acid backbone (e.g., replacing leucine with other natural or unnatural amino acids).
 - Modifying the protecting group on the amino acid (e.g., replacing the menthyl group with other cyclic or acyclic moieties).
 - Altering the stereochemistry of the chiral centers.

Logical Relationship: From Chemical Tool to Potential Therapeutic

The following diagram illustrates the logical progression from the current understanding of **(+)-Men-Leu-OH** as a chemical tool to its potential development as a therapeutic agent, highlighting the critical missing step of biological evaluation.

[Click to download full resolution via product page](#)

Logical flow from chemical application to therapeutic potential.

Conclusion

In conclusion, **(+)-Men-Leu-OH** is a well-characterized and valuable tool in synthetic organic chemistry. However, its biological properties remain largely unexplored. The development of an in-depth technical guide on the structure-activity relationship of **(+)-Men-Leu-OH** is contingent on future research focused on its biological screening and pharmacological evaluation. The scientific community is encouraged to investigate the potential of this and similar molecules beyond their current applications, which could unveil novel biological activities and pave the way for new therapeutic discoveries.

- To cite this document: BenchChem. [Investigating the Structure-Activity Relationship of (+)-Men-Leu-OH: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b8055615#investigating-the-structure-activity-relationship-of-men-leu-oh>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com